
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3C5DMPP) is a phenol derivative with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, including water. It has been used in a variety of laboratory experiments, and its properties make it an ideal compound for a variety of applications.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-5-methyl-4-methoxy-2-nitrobenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug 5-iodo-2-nitrobenzoic acid. It has been used as a reactant in the synthesis of other compounds, such as 5-chloro-2-nitrobenzoic acid. It has also been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-nitrobenzaldehyde.
Wirkmechanismus
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation. 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% binds to the active site of the enzyme, preventing it from producing prostaglandins. This reduces inflammation, which can be beneficial in a variety of conditions.
Biochemical and Physiological Effects
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation. It has also been shown to inhibit the production of other inflammatory mediators, such as leukotrienes and thromboxanes. Additionally, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to inhibit the production of nitric oxide, which can be beneficial in the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents, including water. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a few limitations. It is not very soluble in aqueous solutions, and it can be difficult to obtain in large quantities. Additionally, it is not very soluble in non-polar solvents, such as hexane.
Zukünftige Richtungen
The future of 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is promising. It has been shown to have a variety of beneficial effects, and its properties make it an ideal compound for a variety of applications. Additionally, its low cost and ease of synthesis make it an attractive option for laboratory experiments.
Some potential future directions for 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Furthermore, further research into its solubility and stability could lead to new ways of synthesizing and purifying the compound. Finally, further research into the synthesis of other compounds using 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% could lead to new and improved compounds.
Synthesemethoden
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a two-step process. First, 4-N,N-dimethylsulfamoylphenol (4DMP) is reacted with 3-chloro-5-hydroxybenzaldehyde in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and water. The second step involves purifying the product by recrystallization from ethanol. The final product is a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHOANUXWCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

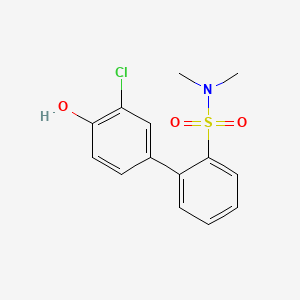

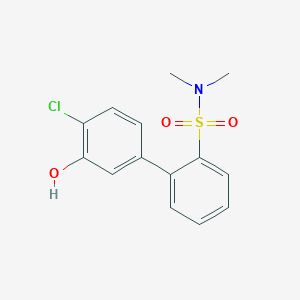
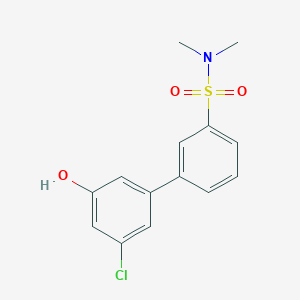
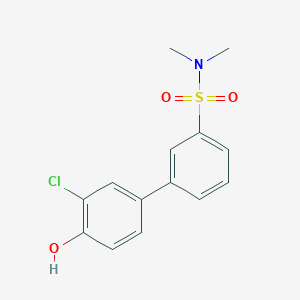

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
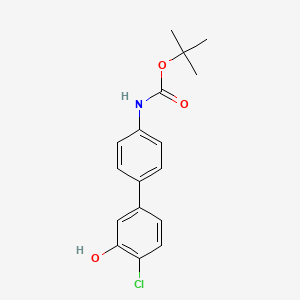
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
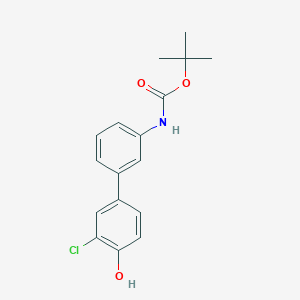



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)